![molecular formula C21H18N2O5 B2666592 Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-36-8](/img/no-structure.png)

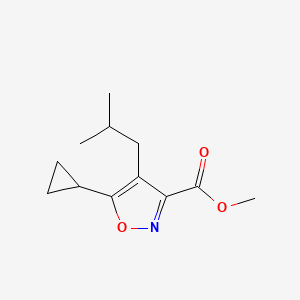

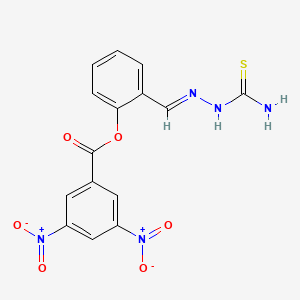

Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a member of the benzofuro[3,2-d]pyrimidine family and has been studied extensively for its potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

Research has outlined methodologies for synthesizing compounds related to Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate, highlighting its role in the development of chemical derivatives with various applications:

- General Synthetic Routes : A study described a general route to the previously inaccessible 2-(pyrimidin-2?-yl)acetic acids, their 4?-substituted derivatives, and esters, demonstrating the compound's versatility in chemical synthesis Brown & Waring, 1977.

- Bridged-ring Nitrogen Compounds : Another research explored the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, indicating the compound's utility in creating neurologically active molecules Gentles et al., 1991.

Biological Evaluation and Activities

Several studies have evaluated the biological activities of derivatives synthesized from Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate, showing potential antimicrobial and anticancer properties:

- Antibacterial and Antioxidant Activities : A work highlighted the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, demonstrating their antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV Bhoi et al., 2016.

- Anticancer and Anti-5-lipoxygenase Agents : Research on the synthesis of novel pyrazolopyrimidines derivatives showed their utility as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in developing therapeutics Rahmouni et al., 2016.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-methylphenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(4-methylphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-methylphenyl)-3-oxopropanoate with 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate." ] } | |

CAS RN |

877657-36-8 |

Product Name |

Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |

Molecular Formula |

C21H18N2O5 |

Molecular Weight |

378.384 |

IUPAC Name |

ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |

InChI |

InChI=1S/C21H18N2O5/c1-3-27-17(24)12-22-18-15-6-4-5-7-16(15)28-19(18)20(25)23(21(22)26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |

InChI Key |

FNSMEGYYZHIPKO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

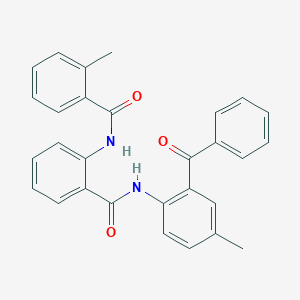

![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)

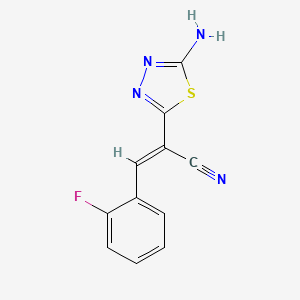

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)

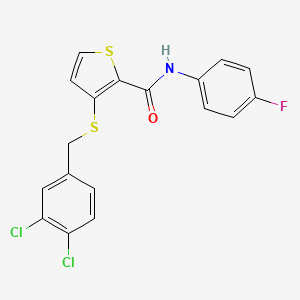

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)

![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)